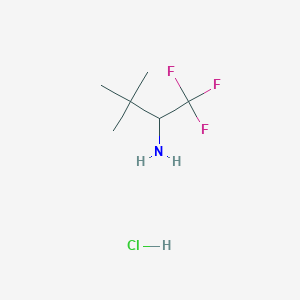

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride

Description

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a fluorinated amine salt characterized by a trifluoromethyl group at the C1 position and two methyl groups at the C3 position of a butan-2-amine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₆H₁₂ClF₃N (mol. weight: 208.61 g/mol) . The compound is commercially available through suppliers like EOS Med Chem and is used in drug discovery, particularly as a chiral building block for bioactive molecules .

Properties

IUPAC Name |

1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSFTNYUNYRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712431 | |

| Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354961-17-3 | |

| Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, also known as (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, is a compound characterized by its trifluoromethyl and dimethyl groups attached to a butan-2-amine backbone. This unique structure imparts distinct chemical and biological properties that are of significant interest in pharmaceutical and biochemical research.

The molecular formula of this compound is C₆H₁₃ClF₃N, with a molecular weight of 191.62 g/mol. Its structural features include:

| Property | Value |

|---|---|

| CAS Number | 1389320-36-8 |

| IUPAC Name | (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine; hydrochloride |

| InChI Key | MXGSFTNYUNYRLZ-PGMHMLKASA-N |

| Isomeric SMILES | CC(C)(C)C@HN.Cl |

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to specific biological effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways by acting as an agonist or antagonist.

Biological Activity Studies

Recent studies have highlighted several aspects of the biological activity of this compound:

Enzyme Interaction

Research indicates that this compound can interact with microtubules (MT), stabilizing their structure. A study assessed the effects on acetylated α-tubulin levels in QBI293 cells after treatment with the compound at varying concentrations. The results demonstrated a significant increase in acetylated α-tubulin levels compared to control groups, suggesting a potential role in cancer therapy through microtubule stabilization .

Structure-Activity Relationship (SAR)

A detailed evaluation of the structure-activity relationship revealed that modifications in the molecular structure could significantly affect biological activity. For instance, compounds with similar structural motifs but differing functional groups exhibited varied levels of enzyme inhibition and receptor binding affinities .

Case Studies

Several case studies have been documented that illustrate the practical applications and effects of this compound:

-

Microtubule Stabilization :

- Study Design : QBI293 cells were treated with various concentrations of the compound.

- Findings : Increased levels of acetylated α-tubulin were observed at concentrations of 1 μM and 10 μM compared to untreated controls.

- : The compound shows promise as a microtubule-stabilizing agent which could be beneficial in cancer treatment strategies .

- Comparative Analysis with Similar Compounds :

Scientific Research Applications

Chemical Synthesis

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and selectivity in chemical reactions. This makes it particularly valuable for the synthesis of more complex molecules. The compound is often used in the preparation of trifluoromethylated derivatives which are significant in pharmaceutical chemistry and agrochemicals .

Biochemical Probes

The compound is investigated as a biochemical probe to study enzyme interactions. The presence of the trifluoromethyl group can increase binding affinity to specific molecular targets, allowing researchers to explore enzyme mechanisms and interactions more effectively. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Pharmaceutical Development

In medicinal chemistry, this compound has potential therapeutic properties. It is being explored as a precursor for drug development aimed at treating various diseases. The compound's ability to modify biological activity through structural variations makes it a candidate for novel pharmaceuticals targeting neurodegenerative conditions and other ailments .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics, such as stability and reactivity under various conditions. This includes applications in coatings, adhesives, and other industrial products where fluorinated compounds are advantageous .

Neurodegenerative Disease Research

Research has shown that compounds similar to this compound can stabilize microtubules and exhibit neuroprotective effects. For example, studies on triazolopyrimidine derivatives have indicated that modifications with trifluoromethyl groups enhance their activity against tauopathies—conditions characterized by tau protein aggregation associated with Alzheimer’s disease. These findings suggest that this class of compounds may offer new avenues for treatment .

Synthetic Methodologies

A study demonstrated the effective use of this compound in synthesizing sulfinamides through a reaction involving N-sulfinylimines and fluoroform under controlled conditions. This method showcased the compound's utility in generating complex structures with potential biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- The trifluoromethyl group in 1,1,1-trifluoro-3,3-dimethylbutan-2-amine increases electronegativity and metabolic stability compared to non-fluorinated analogs like 3,3-dimethylbutan-2-amine hydrochloride .

- Positional isomerism (e.g., trifluoromethyl at C1 vs. C4) significantly impacts steric hindrance and binding interactions, as seen in 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride .

Pharmacological and Binding Properties

- Microtubule-Stabilizing Activity : In studies on triazolo[1,5-a]pyrimidines, substitution with (S)-1,1,1-trifluoropropan-2-amine at C7 improved binding affinity to microtubule proteins (ΔG = −8.2 kcal/mol) compared to (R)-3,3-dimethylbutan-2-amine (ΔG = −7.5 kcal/mol). This highlights the role of fluorine in enhancing target engagement .

- Chiral Specificity : The (R) -enantiomer of 3,3-dimethylbutan-2-amine hydrochloride demonstrated superior yield (88%) in synthesizing triazolopyrimidines, suggesting enantioselective reactivity in drug intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and the amine functionality on a branched butane backbone. Key steps include:

- Formation of trifluoromethylated intermediates.

- Amination reactions under controlled conditions.

- Isolation and purification of the hydrochloride salt form.

Amination via Halogenated Precursors and Ammonia

A common approach to synthesizing trifluoroalkylamines involves the amination of halogenated trifluoromethyl precursors with ammonia under pressure and elevated temperature in polar aprotic solvents such as dimethyl sulfoxide (DMSO). For example, the amination of 2-bromo-1,1,1-trifluoro-3,3-dimethylbutane derivatives with ammonia can yield the corresponding trifluoroalkylamine.

| Parameter | Condition |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Ammonia source | Liquefied ammonia |

| Temperature | 100–210 °C |

| Pressure | 2.0–6.0 MPa |

| Reaction time | 16–36 hours |

| Catalyst | Suitable catalysts (e.g., alkali metal salts) |

| Reactor type | Autoclave with tail gas absorption |

The reaction proceeds via nucleophilic substitution where ammonia replaces the halogen atom, forming the trifluoroalkylamine. Post-reaction, the mixture undergoes cooling, tail gas absorption to remove excess ammonia, and distillation to isolate the pure amine hydrochloride salt.

Sulfonate Ester Route Followed by Amination

Another method involves converting 1,1,1-trifluoroisopropanol derivatives to trifluoroalkyl sulfonate esters using sulfonyl chlorides in the presence of organic bases. These esters then undergo amination with ammonia in polar aprotic solvents to yield trifluoroalkylamines. Though this method is reported for trifluoro-isopropylamine, the strategy is adaptable for preparing this compound due to structural similarity.

Esterification:

1,1,1-Trifluoroisopropanol + sulfonyl chloride + organic base → trifluoroalkyl sulfonate ester.Amination:

Sulfonate ester + ammonia (in polar aprotic solvent) → trifluoroalkylamine.Purification:

Distillation or rectification to isolate the amine hydrochloride salt.

This method is advantageous for industrial scale-up due to mild conditions and high yields.

Alkylation and Decarboxylation Route (Indirect Synthesis)

In more complex synthetic schemes, trifluoroalkylamines can be accessed via alkylation of heterocyclic cores with trifluoromethylated esters followed by cleavage and decarboxylation steps. For instance, alkylation of triazolopyrimidine derivatives with tert-butyl esters of trifluoromethylated acids followed by trifluoroacetic acid (TFA)-mediated cleavage and decarboxylation yields fluorinated amines. While this method is more specific to heterocyclic compounds, the underlying chemistry informs potential routes for preparing trifluoromethylated amines.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Reaction Kinetics and Conditions: The amination reaction of halogenated trifluoromethyl compounds proceeds efficiently under batch autoclave conditions with controlled temperature and pressure. Reaction monitoring indicates that maintaining a temperature around 110–210 °C and pressure between 2.0 and 6.0 MPa for 16–36 hours ensures near-complete conversion.

Catalyst Role: Alkali metal salts or alkaline earth metal catalysts can enhance the amination efficiency. The choice of catalyst and its molar ratio relative to the substrate influences yield and purity.

Purification: Post-reaction, vacuum filtration removes inorganic by-products such as sodium chloride, and distillation or rectification isolates the pure amine hydrochloride salt. The use of tail gas absorption units minimizes ammonia emissions, making the process environmentally compliant.

Industrial Viability: The sulfonate ester approach is noted for its mild reaction conditions and high yield, making it suitable for industrial scale-up. The use of readily available raw materials and solvents further supports this.

Q & A

Q. What are the recommended synthetic pathways for 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution followed by salt formation. For example:

- Step 1: React 3,3-dimethylbutan-2-one with a trifluoromethylating agent (e.g., Ruppert–Prakash reagent) to introduce the trifluoro group.

- Step 2: Perform amination via a Strecker synthesis or using ammonia/alkylamine under catalytic hydrogenation.

- Step 3: Precipitate the hydrochloride salt using HCl in a polar solvent like ethanol .

Critical parameters include temperature control (<0°C for trifluoromethylation to avoid side reactions) and stoichiometric excess of ammonia to prevent N-alkylation byproducts. Purity (>98%) is confirmed via HPLC with trifluoroacetic acid as a mobile phase additive to suppress silanol interactions .

Q. How should researchers characterize the enantiomeric purity of this compound?

Answer: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is optimal. Mobile phases of hexane/isopropanol with 0.1% diethylamine enhance resolution of enantiomers. Confirmation via -NMR can detect diastereomeric splitting in the presence of chiral shift reagents like Eu(hfc) . For absolute configuration determination, X-ray crystallography of a derivative (e.g., Mosher’s amide) is recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

Answer: Discrepancies arise from polymorphic forms or hydrate/solvate formation. Researchers should:

- Use dynamic vapor sorption (DVS) to assess hygroscopicity.

- Perform solvent-mediated crystallization screening (e.g., water, acetonitrile, THF) with in-situ Raman spectroscopy to monitor phase transitions.

- Compare solubility in aprotic solvents (DMSO: ~50 mg/mL) versus protic solvents (methanol: ~20 mg/mL) using shake-flask methods at 25°C . Contradictions often stem from undetected amorphous content, which can be quantified via XRD and DSC (glass transition analysis) .

Q. How can the stability of this compound under reflux conditions be optimized for use in nucleophilic substitutions?

Answer: Degradation pathways include Hoffmann elimination (due to β-hydrogen availability) and hydrolysis of the trifluoromethyl group. Mitigation strategies:

- Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N/Ar).

- Add stabilizing agents like 2,6-lutidine to scavenge HCl liberated during reactions.

- Limit reflux temperatures to <80°C; for higher temperatures, employ microwave-assisted synthesis with controlled pressure . Stability is monitored via -NMR to detect CF decomposition into COF or HF byproducts .

Q. What analytical methods differentiate between protonated and free-base forms of the compound in biological matrices?

Answer:

- LC-MS/MS: Use a HILIC column (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water. The protonated form ([M+H] at m/z 192.1) shows distinct fragmentation (loss of HCl, m/z 156.0) compared to the free base ([M+H] m/z 156.0) .

- Ion Mobility Spectrometry (IMS): Resolves conformers based on collision cross-section differences in charged versus neutral states .

Methodological Challenges & Data Analysis

Q. How should researchers design assays to evaluate the compound’s potential as a chiral catalyst or ligand?

Answer:

- Catalytic Activity: Test in asymmetric Michael additions (e.g., cyclohexanone + nitrostyrene) with 5-10 mol% catalyst loading. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Ligand Screening: Employ - and -NMR titration to measure binding constants (K) with metal ions (e.g., Cu) in CDCl. DFT calculations (B3LYP/6-31G*) predict preferred coordination geometries .

Q. What statistical approaches address batch-to-batch variability in enantiomeric excess during scale-up?

Answer:

- Apply multivariate analysis (e.g., PCA or PLS) to process parameters (temperature, stirring rate, reagent purity).

- Use DoE (Design of Experiments) to identify critical factors; for example, a Central Composite Design optimizes hydrogen pressure (5–15 bar) and catalyst (Pd/C) loading . Batch consistency is validated via ANOVA with acceptance criteria of ee ≥98% (p <0.05) .

Contradictions in Literature

Q. Why do some studies report conflicting 13C^{13}\text{C}13C-NMR shifts for the trifluoromethyl group?

Answer: Discrepancies arise from solvent-induced shifts and dynamic averaging. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.